molecular formula C10H16O4 B8169771 Ethyl 4-(2-oxoethyl)tetrahydropyran-4-carboxylate

Ethyl 4-(2-oxoethyl)tetrahydropyran-4-carboxylate

Cat. No.: B8169771
M. Wt: 200.23 g/mol
InChI Key: BWTIMFYTQAMEQS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-oxoethyl)tetrahydropyran-4-carboxylate is an organic compound with the molecular formula C10H16O4. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-oxoethyl)tetrahydropyran-4-carboxylate typically involves the reaction of tetrahydropyran derivatives with ethyl acetoacetate under specific conditions. One common method includes the use of ethanol as a solvent and trimethylsilylazide as a reagent. The reaction is carried out at room temperature for 12 hours, followed by treatment with trifluoroacetic acid in 1,2-dichloroethane at 70-75°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of reagents and solvents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-oxoethyl)tetrahydropyran-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(2-oxoethyl)tetrahydropyran-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-oxoethyl)tetrahydropyran-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate
  • Tetrahydropyran derivatives
  • Ethyl acetoacetate derivatives

Uniqueness

Ethyl 4-(2-oxoethyl)tetrahydropyran-4-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetrahydropyran ring and keto-ester functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 4-(2-oxoethyl)oxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-2-14-9(12)10(3-6-11)4-7-13-8-5-10/h6H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTIMFYTQAMEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOCC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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